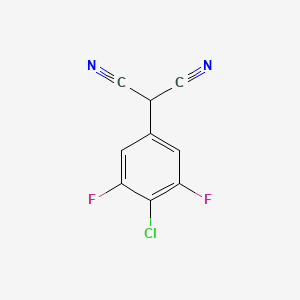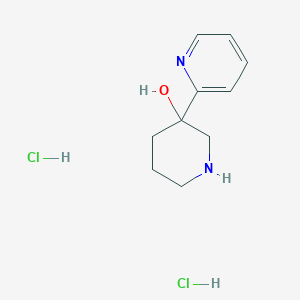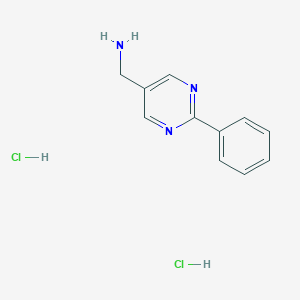
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylpyrimidin-5-yl)methanamine dihydrochloride, also known as 2-PPM, is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. 2-PPM is a derivative of the pyrimidine family of compounds and is a colorless, odorless, and crystalline solid. It has a melting point of 125 °C and is soluble in water and polar organic solvents.
科学的研究の応用
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride has been studied for its potential applications in scientific research, including in the fields of biochemistry, pharmacology, and toxicology. It has been used to study the effects of drug metabolism, enzyme inhibition, and receptor binding. It has also been used to study the effects of drugs on the nervous system, as well as to investigate the effects of certain drugs on the immune system. Additionally, (2-phenylpyrimidin-5-yl)methanamine dihydrochloride has been used in the study of drug metabolism in the liver and kidneys.
作用機序
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride is an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, (2-phenylpyrimidin-5-yl)methanamine dihydrochloride increases the levels of acetylcholine in the brain, which can lead to increased activity of the nervous system. This increase in activity can lead to increased alertness, increased concentration, and improved memory.
Biochemical and Physiological Effects
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride has been studied for its biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain and to increase the activity of the nervous system. Additionally, it has been found to increase the activity of certain enzymes and to inhibit the activity of certain receptors. Furthermore, it has been found to increase the levels of certain hormones, such as cortisol, and to decrease the levels of certain hormones, such as testosterone.
実験室実験の利点と制限
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity. Additionally, it is stable in aqueous solutions and can be stored at room temperature. However, (2-phenylpyrimidin-5-yl)methanamine dihydrochloride has several limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of oxygen. Furthermore, it has a low solubility in water, which can limit its use in some experiments.
将来の方向性
The potential applications of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride are numerous and are only beginning to be explored. Future research could focus on the development of new synthesis methods to improve the yield and purity of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride. Additionally, research could focus on the development of new applications for (2-phenylpyrimidin-5-yl)methanamine dihydrochloride, such as in the study of drug metabolism, enzyme inhibition, and receptor binding. Furthermore, research could focus on the development of new techniques for the delivery of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride, such as through the use of liposomes or nanoparticles. Finally, research could focus on the development of new analytical techniques for the detection and quantification of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride.
合成法
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride can be synthesized in a two-step process. The first step involves reacting 2-amino-5-chloropyrimidine with a primary amine, such as methylamine, in the presence of anhydrous ammonia. This reaction is then followed by the addition of hydrochloric acid to the reaction mixture to form the final product, (2-phenylpyrimidin-5-yl)methanamine dihydrochloride.
特性
IUPAC Name |
(2-phenylpyrimidin-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10;;/h1-5,7-8H,6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAILTCXFOAUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-5-yl)methanamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
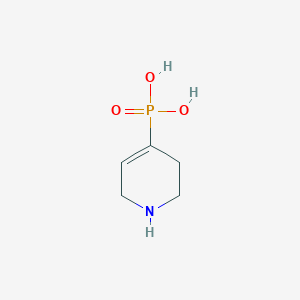
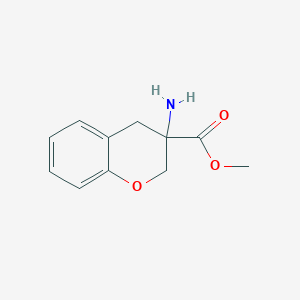
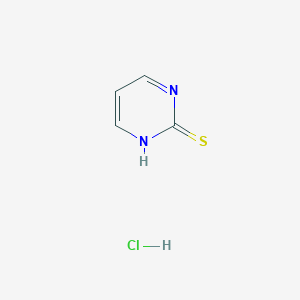


![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
